Intermediate 3 of Latamoxef Sodium
Description
Latamoxef Sodium, a semi-synthetic oxacephem antibiotic, is chemically characterized as disodium (6R,7R)-7-[2-carboxylato-2-(4-hydroxyphenyl)acetylamino]-7-methoxy-3-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (molecular formula: C₂₀H₁₈N₆Na₂O₉S; molecular weight: 564.44) . It exists as a white to light yellowish-white powder, highly soluble in water and methanol . Structurally distinct from cephalosporins due to its oxacephem nucleus (5-oxa substitution), Latamoxef exhibits enhanced β-lactamase resistance and broad-spectrum activity against Gram-negative bacteria, anaerobes, and some Gram-positive pathogens .
Clinically, it is administered intravenously or intramuscularly, with rapid tissue distribution and variable pharmacokinetics in pediatric populations due to developmental changes in organ function . Though withdrawn in some countries (e.g., the U.S.), it remains critical in developing nations for treating severe infections, including neonatal sepsis and respiratory infections .
Properties
Molecular Formula |
C28H24N2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1 |
InChI Key |
UUEMCTQRMWHDRM-QHWMMSMNSA-N |
Isomeric SMILES |
CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Deprotection Method (Based on Patent CN110804635A)
- Step 1: React oxygen cephalosporin parent nucleus (Compound 1) with 1-methyl-5-mercapto tetrazole sodium salt in an organic solvent at controlled temperature to form Compound 2.
- Step 2: Treat Compound 2 with immobilized penicillin G acylase (PGA) in a mixed solvent system. The pH is regulated by alkali to promote enzymatic deprotection, yielding Intermediate 3.
- Step 3: Intermediate 3 is isolated and purified for further synthetic steps.
- Mild reaction conditions.
- High selectivity due to enzymatic catalysis.
- Environmentally friendly and suitable for scale-up.
Reaction conditions summary:
| Step | Reagents | Solvent | Temperature | pH Control | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxygen cephalosporin + 1-methyl-5-mercapto tetrazole sodium salt | Organic solvent 1 | Controlled (not specified) | Not applicable | High | Formation of Compound 2 |
| 2 | Immobilized PGA acylase + alkali | Mixed solvent 2 | Controlled (not specified) | pH regulated by alkali | High | Enzymatic deprotection to Intermediate 3 |
Chemical Deprotection Method Using Trifluoroacetic Acid (Based on Patents CN105037394A and CN102260280A)
- Step 1: Starting from Compound I (protected intermediate), deprotection is performed in an organic solvent using trifluoroacetic acid and carbocation absorbents.
- Step 2: The reaction mixture is washed with water or water-alcohol/ketone mixtures to remove acid-soluble impurities.
- Step 3: The resulting compound II (latamoxef acid) corresponds closely to Intermediate 3.
- Step 4: Further salt formation and purification steps lead to latamoxef sodium.
- The protecting groups on hydroxyl and carboxyl moieties (R1, R2, R3) are removed under acidic conditions.
- Washing with mixed solvents (methanol, ethanol, isopropanol, acetone, etc.) improves impurity removal.
- Alkali (NaOH, NaHCO3, Na2CO3, sodium acetate) is used to adjust pH for salt formation.
- Degradation of impurities is controlled by temperature (-5 to 30 °C) and time (1 to 72 hours).
| Parameter | Value |
|---|---|
| Final product purity (HPLC) | >99.3% |
| 5-sulfhydryl-1-methyl tetrazolium impurity | <0.30% |
| 7-position side chain decarboxylation impurity | <0.30% |
| Other impurities | <0.05% |
| Yield | Approximately 93.1% to 99.6% |
Process flow summary:
- Deprotection reaction of Compound I → Compound II (Intermediate 3).
- Washing and impurity removal.
- Alkali treatment to form sodium salt.
- Acidification and re-alkalization for purity enhancement.
- Organic solvent washing and freeze drying.
Direct Chemical Synthesis from Single-Configuration Intermediate (Based on Patent CN102260280A)
- Compound (R,S)-I is deprotected in dichloromethane using trifluoroacetic acid and carbocation absorbents.
- The resulting intermediate (Compound II/Intermediate 3) is reacted directly with sodium carboxylate in alcohol, ketone, or ester solvents.
- The crude latamoxef sodium is filtered, washed, dissolved in water, extracted with organic solvent, decolorized with activated carbon, and freeze-dried.
- This method avoids silica gel chromatography and resin purification, reducing equipment and energy costs.
- Simplified purification.
- Reduced solvent and water consumption.
- Industrial scalability.
Analytical Data and Impurity Control
High-Performance Liquid Chromatography (HPLC)
- Used to quantify purity and identify key impurities.
- Target purity for Intermediate 3 and final latamoxef sodium >99.3%.
- Impurities such as 5-sulfhydryl-1-methyl tetrazolium and decarboxylation products are controlled below 0.3%.
Impurity Removal Techniques
- Washing with mixed solvent-water solutions to remove acid and water-soluble impurities.
- Controlled degradation under mild temperature to break down difficult impurities.
- Organic solvent extraction and activated carbon decolorization.
Comparative Analysis of Preparation Methods
| Aspect | Enzymatic Deprotection (CN110804635A) | Chemical Deprotection (CN105037394A, CN102260280A) |
|---|---|---|
| Reaction Conditions | Mild, enzymatic, pH regulated | Acidic, chemical, requires careful pH control |
| Purification | Immobilized enzyme separation | Washing, organic extraction, activated carbon |
| Yield | High | High (93-99%) |
| Impurity Control | Enzymatic specificity reduces impurities | Multi-step washing and degradation steps |
| Industrial Suitability | Suitable for scale-up | Suitable, but involves corrosive acids |
| Equipment Investment | Moderate (enzyme immobilization) | Moderate to high (solvent handling, acid-resistant) |
| Environmental Impact | Eco-friendly | Use of strong acids and organic solvents |
Summary Table of Key Preparation Parameters for Intermediate 3
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Starting Material | Oxygen cephalosporin nucleus + mercapto tetrazole sodium salt | Protected Compound I |
| Deprotection Agent | Immobilized PGA acylase + alkali | Trifluoroacetic acid + carbocation absorbent |
| Solvent | Mixed organic solvents | Organic solvents (dichloromethane, alcohols, ketones) |
| Temperature Range | Mild, controlled (not specified) | -5 to 30 °C for impurity degradation |
| Reaction Time | Not specified | 1 to 72 hours for impurity degradation |
| Purity of Intermediate 3 | High (enzyme specificity) | >99.3% after purification |
| Yield | High | 93-99.6% |
| Impurity Removal | Enzymatic specificity + washing | Washing, extraction, activated carbon |
Chemical Reactions Analysis
Types of Reactions
Intermediate 3 undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in the synthesis process.
Reduction: Partial reduction of the triple bond with a Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lindlar catalyst (palladium on calcium carbonate).
Substitution: Zinc chloride, propargyl alcohol, 1-methyl-1H-tetrazole-5-thiol.
Major Products
The major product formed from these reactions is the refined Intermediate 3, which is then used in the synthesis of Latamoxef Sodium .
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity :
- Latamoxef exhibits stability against beta-lactamases, which are enzymes produced by bacteria that confer resistance to many antibiotics. This stability enhances its efficacy in treating infections caused by resistant strains .
- Studies have shown that various dosing regimens can achieve high probabilities of target attainment (PTA) against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli and Klebsiella pneumoniae .
-
Dosing Regimen Optimization :
- The pharmacokinetics of Latamoxef are influenced by factors such as age and body surface area (BSA). Research highlights the need for individualized dosing regimens, particularly in pediatric populations, to optimize therapeutic outcomes while minimizing adverse effects .
- A typical dosing regimen for adults is 1g every 8 hours, administered via intravenous infusion over 1 to 4 hours, which has been shown to achieve effective serum concentrations against common pathogens .
Case Studies
Case Study 1: Pediatric Use
A study focusing on pediatric patients demonstrated that dosing adjustments based on BSA significantly improved treatment outcomes for infections caused by resistant bacteria. The study emphasized the importance of monitoring serum concentrations to ensure that they exceed the minimum inhibitory concentration (MIC) for at least 50% of the dosing interval .
Case Study 2: Treatment of Intra-abdominal Infections
In a clinical trial involving adults with complicated intra-abdominal infections, Latamoxef was administered at a dose of 2g every 12 hours. The results indicated a high success rate in eradicating pathogens while maintaining manageable adverse effects such as hypersensitivity reactions and gastrointestinal disturbances .
Mechanism of Action
The mechanism of action of Intermediate 3 is related to its role in the synthesis of Latamoxef Sodium. Latamoxef Sodium works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein), preventing the formation of a cross-link of two linear peptidoglycan strands and inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Latamoxef belongs to the oxacephem class, differing from traditional cephalosporins (e.g., ceftriaxone, cefotaxime) by an oxygen atom replacing sulfur in the dihydrothiazine ring . This modification enhances β-lactamase stability, particularly against AmpC enzymes, but reduces Gram-positive activity compared to third-generation cephalosporins .
Table 1: Structural and Mechanistic Comparison
| Compound | Class | Key Structural Feature | β-Lactamase Stability |
|---|---|---|---|
| Latamoxef Sodium | Oxacephem | 5-oxa substitution | High (AmpC, some ESBLs) |
| Ceftriaxone | Cephalosporin | Cephem nucleus (sulfur-containing) | Moderate |
| Imipenem | Carbapenem | Carbapenem ring | Very High (including ESBLs, AmpC) |
Table 2: MIC₉₀ Values (µg/mL) Against Key Pathogens
| Pathogen | Latamoxef Sodium | Ceftriaxone | Cefotaxime | Imipenem |
|---|---|---|---|---|
| S. aureus (MSSA) | 4–16 | 2–8 | 4–8 | 0.12–0.5 |
| S. pneumoniae | 1–3 | 0.03–0.12 | 0.06–0.25 | ≤0.06 |
| E. coli | 0.5–2 | 0.25–1 | 0.12–0.5 | 0.25–1 |
| Bacteroides fragilis | 0.5–4 | >64 | >64 | 0.5–2 |
- Key Findings :
Clinical Efficacy
In a randomized trial of 120 patients with severe lung infections, Latamoxef achieved a 93.3% efficacy rate, surpassing ceftriaxone (73.3%) . Similarly, in acute exacerbations of COPD (AECOPD III–IV), Latamoxef reduced symptom resolution time and hospitalization duration compared to cefotaxime or ceftazidime .
Table 3: Clinical Outcomes in Severe Infections
| Parameter | Latamoxef Sodium | Ceftriaxone | Piperacillin |
|---|---|---|---|
| Efficacy Rate (%) | 93.3 | 73.3 | 85.0 |
| Bacterial Clearance (%) | 86.2 | 52.1 | 78.0 |
| Hospitalization Days | 7–10 | 10–14 | 8–12 |
Sources:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of Intermediate 3 of Latamoxef Sodium?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) are critical. For NMR, use heavy water as the solvent and sodium 3-trimethylsilylpropanesulfonate as an internal reference. Key signals include singlets at δ3.5 ppm and δ4.0 ppm (integrated intensity ratio ~1:1) . LC-MS should confirm molecular weight (C20H18N6Na2O9S: 564.44) and detect impurities .
Q. How can researchers ensure the purity of Intermediate 3 during synthesis?
- Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Prepare a sample solution (25 mg in 50 mL water) and a standard solution (2 mL sample diluted to 100 mL). Monitor peaks for 1-methyl-1H-tetrazole-5-thiol (relative retention time: ~0.5) and decarboxylatamoxef (~1.7). Impurity thresholds: tetrazole-thiol ≤ latamoxef peak area, decarboxylatamoxef ≤ 2× latamoxef peak area .
Q. What are the solubility and stability criteria for Intermediate 3 in aqueous solutions?
- Answer : Intermediate 3 must be "very soluble in water" (≥1.0 g/10 mL) and stable within pH 5.0–7.0. Test clarity by comparing with a cobalt-iron chloride control solution. Adjust pH using phosphate buffer (pH 7.0) for optical rotation measurements ([α]D<sup>20</sup>: -32 to -40.9°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Intermediate 3 under varying pH conditions?
- Answer : Conduct a Design of Experiments (DOE) to test pH (5.0–9.0), temperature (25–40°C), and time (0–72 hours). Use HPLC to quantify degradation products (e.g., decarboxylatamoxef) and statistical tools like ANOVA to identify significant factors. Reference the Japanese Pharmacopoeia’s stability protocols for validation .
Q. What experimental strategies optimize the isomer ratio (Aa/Ab) during Intermediate 3 synthesis?
- Answer : Adjust reaction parameters (temperature, catalyst concentration) and monitor isomer ratios via HPLC (C18 column, mobile phase: methanol-phosphate buffer). Target Aa/Ab between 0.8–1.4. For unresolved peaks, use gradient elution and validate with spiked samples .
Q. How do trace impurities in Intermediate 3 impact pharmacological activity?
- Answer : Perform in vitro bioassays to compare batches with varying impurity levels. For example, test coagulation effects (prothrombin time, activated partial thromboplastin time) linked to 1-methyl-1H-tetrazole-5-thiol, which may inhibit vitamin K epoxide reductase .
Q. What methodologies validate the equivalence of biosynthetic vs. synthetic Intermediate 3?
- Answer : Use comparative stability studies (ICH Q1A guidelines), impurity profiling (HPLC-MS), and <sup>1</sup>H/<sup>13</sup>C NMR spectral overlays. Assess biological equivalence via MIC (minimum inhibitory concentration) testing against reference strains .
Methodological Considerations
- Data Analysis : For conflicting HPLC results, apply multivariate analysis (e.g., principal component analysis) to distinguish batch-to-batch variability from systematic errors .
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or JPMA (Japanese Pharmaceutical Manufacturers Association) over non-peer-reviewed sources .
- Ethical Reporting : Disclose all analytical conditions (column type, detector settings) to ensure reproducibility, per FDA and ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
